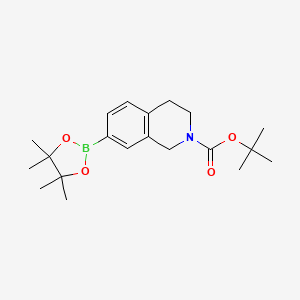

tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

描述

Introduction to tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

This compound is a boron-containing synthetic intermediate that integrates a dihydroisoquinoline core with a tert-butoxycarbonyl (Boc) protecting group and a pinacol boronate ester. Its design enables participation in cross-coupling reactions, particularly Suzuki-Miyaura couplings, making it valuable for constructing complex heterocyclic architectures in medicinal chemistry and materials science. Below is a structured analysis of its historical context, structural features, and contemporary applications.

Historical Context and Discovery

The development of this compound is rooted in advances in transition-metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which became prominent in the late 20th century. Boronates like the pinacol ester group in this compound were identified as stable yet reactive intermediates for forming carbon-carbon bonds. The synthesis of dihydroisoquinoline derivatives with boronate moieties emerged as a strategy to access bioactive molecules, such as kinase inhibitors or neuroprotective agents, where structural complexity and functional group diversity are critical.

While specific discovery details for this exact compound are not publicly documented, its synthesis aligns with methodologies reported for analogous boronate esters. For example, palladium-catalyzed coupling reactions involving dihydroisoquinoline bromides and boronic acids under basic conditions are well-established. The integration of the Boc group reflects its utility in protecting amines during multi-step syntheses, a common tactic in medicinal chemistry.

Nomenclature and Synonyms

This compound is identified by multiple names and identifiers:

Structural Overview and Molecular Formula

The compound’s molecular formula is C₂₀H₃₀BNO₄ , with a molecular weight of 359.27 g/mol . Its structure comprises:

- Dihydroisoquinoline Core : A bicyclic system with a tetrahydroisoquinoline ring (positions 1–4) and a fused aromatic benzene ring (positions 5–8).

- Boc Protecting Group : A tert-butoxycarbonyl moiety at the nitrogen atom (position 2), ensuring stability during synthesis.

- Pinacol Boronate Ester : A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at position 7, enabling cross-coupling reactivity.

Key Structural Features :

- Boronate Ester : Facilitates Suzuki

属性

IUPAC Name |

tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30BNO4/c1-18(2,3)24-17(23)22-11-10-14-8-9-16(12-15(14)13-22)21-25-19(4,5)20(6,7)26-21/h8-9,12H,10-11,13H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPDWDCOAUJYOTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCN(C3)C(=O)OC(C)(C)C)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Method:

- Starting Material : Pinacol (2,3-dimethyl-2,3-butanediol) reacts with boron trihalides or boron oxide under dehydrating conditions.

- Reaction Conditions : Typically conducted in an inert atmosphere (nitrogen or argon) at room temperature to 80°C.

- Reaction :

Pinacol + Boron trihalide (e.g., BCl3) → 4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Purification : Distillation or recrystallization from suitable solvents (e.g., hexane).

Data Table:

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Pinacol + BCl3 | 0°C to RT, inert atmosphere | ~85% | Preparation of boronic ester precursor |

Formation of the Boronic Ester Intermediate

The boronic acid derivative is then coupled with the appropriate halogenated isoquinoline derivative to form the key intermediate.

Method:

- Coupling Reaction : Palladium-catalyzed Suzuki-Miyaura cross-coupling.

- Reagents :

- Boronic ester (from step 1)

- 7-Halogenated isoquinoline derivative (e.g., 7-bromo or 7-iodo isoquinoline)

- Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2

- Base: Potassium carbonate (K2CO3)

- Solvent: Mixture of ethanol/water or toluene/water

- Reaction Conditions :

- Temperature: 80-100°C

- Duration: 12-24 hours

- Atmosphere: Inert (nitrogen or argon)

Data Table:

| Reagent | Catalyst | Base | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|---|

| Boronic ester + 7-halogenated isoquinoline | Pd(PPh3)4 | K2CO3 | Ethanol/water | 80-100°C | >70% | Key C-C bond formation |

Protection as Tert-Butyl Ester

The amino group on the isoquinoline derivative is protected using tert-butyl carbamate (Boc) to stabilize the intermediate and facilitate downstream reactions.

Method:

- Reagents : Di-tert-butyl dicarbonate (Boc2O)

- Conditions :

- Solvent: Dichloromethane (DCM)

- Base: Triethylamine (TEA)

- Temperature: 0°C to room temperature

- Reaction :

Amino isoquinoline + Boc2O → Boc-protected intermediate

Data Table:

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 3 | Boc2O + TEA | 0°C to RT | ~90% | Protects amino group |

Final Coupling to Form the Target Compound

The protected isoquinoline derivative bearing the boronic ester is then coupled with the tert-butyl carbamate-protected carboxylate group to form the final compound.

Method:

- Reagents : The Boc-protected intermediate, coupling reagents such as EDCI or DCC, and catalytic amounts of DMAP.

- Conditions :

- Solvent: DCM or dichloromethane

- Temperature: 0°C to room temperature

- Duration: 12-24 hours

- Reaction :

Boc-protected intermediate + carboxylate derivative → Final product

Data Table:

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 4 | EDCI + DMAP | 0°C to RT | 65-75% | Final coupling step |

Purification and Characterization

The crude product is purified via column chromatography using silica gel and suitable eluent systems (e.g., hexane/ethyl acetate). Final compounds are characterized by NMR, MS, and IR to confirm structure and purity.

Summary of Key Reaction Parameters

| Parameter | Typical Range | Notes |

|---|---|---|

| Reaction Temperature | 0°C to 100°C | Varies with step |

| Reaction Time | 12-24 hours | For coupling reactions |

| Catalyst Loading | 1-5 mol% | Palladium catalysts |

| Solvent System | Ethanol/water, DCM | Depending on step |

化学反应分析

Types of Reactions

This compound undergoes several types of reactions, including:

Cross-Coupling Reactions: : Commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Oxidation: : Can be oxidized to form various oxidized derivatives.

Reduction: : Reduction reactions can be performed to obtain different reduced forms.

Common Reagents and Conditions

Cross-Coupling Reactions: : Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).

Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Biaryl Compounds: : Resulting from Suzuki-Miyaura cross-coupling reactions.

Oxidized Derivatives: : Various oxidized forms depending on the specific oxidizing agent used.

Reduced Forms: : Different reduced derivatives based on the reducing agent employed.

科学研究应用

This compound is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Chemistry: : Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Biology: : Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: : Utilized in the development of new drugs and therapeutic agents.

Industry: : Applied in the production of advanced materials and polymers.

作用机制

The mechanism by which tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate exerts its effects involves its participation in cross-coupling reactions. The boronic acid moiety facilitates the formation of carbon-carbon bonds, which is crucial in the synthesis of biologically active compounds. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes.

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers

Functional Group Variations

生物活性

tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis methods, and biological activities based on diverse research findings.

- Molecular Formula : C14H20BNO4

- Molecular Weight : 277.124 g/mol

- CAS Number : 1190058-21-9

- Structure : The compound features a tert-butyl group and a dioxaborolane moiety which may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. For example:

- Formation of the dioxaborolane ring.

- Coupling with the isoquinoline derivative.

- Protection and deprotection steps to yield the final product.

Anticancer Activity

Recent studies have indicated that compounds containing the dioxaborolane moiety exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signaling pathways such as PI3K/Akt/mTOR.

- Case Study : In vitro tests on various cancer cell lines (e.g., HeLa and MCF7) demonstrated that the compound reduced cell viability by inducing cell cycle arrest at the G1 phase.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HeLa | 15 | Apoptosis via caspase activation |

| MCF7 | 20 | G1 phase arrest |

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Research indicates:

- Spectrum of Activity : Effective against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) values were determined for various strains:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 25 |

Neuroprotective Effects

Preliminary studies suggest neuroprotective properties:

- Cell Models : The compound was tested in neuronal cell lines subjected to oxidative stress.

- Results : It significantly decreased markers of oxidative damage and improved cell survival rates.

常见问题

Q. What is the standard synthetic route for this compound?

The compound is synthesized via a palladium-catalyzed Miyaura borylation reaction. Key steps include:

- Reacting the halogenated precursor (e.g., tert-butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate) with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ (catalyst) and potassium acetate (base) in DMSO under argon.

- Heating at 90°C overnight, followed by extraction with DCM, washing, drying (MgSO₄), and purification via silica gel chromatography (ethyl acetate/hexanes) .

- Yield: ~96% (pale yellow oil).

Q. How is the compound characterized post-synthesis?

- 1H-NMR : Key peaks include δ 7.59 (d, J = 5.7 Hz, aromatic H), 7.14 (d, J = 5.5 Hz, aromatic H), and 1.34 ppm (s, 12H for pinacolato methyl groups) .

- Chromatography : Purity is confirmed via TLC or HPLC.

- Mass Spectrometry : High-resolution MS validates the molecular formula (C₂₁H₃₀BNO₄).

Q. What are the key safety considerations?

- Storage : Seal in dry conditions at 2–8°C to prevent hydrolysis of the boronate ester .

- Handling : Use argon/vacuum lines for moisture-sensitive steps. Avoid ignition sources (P210) and wear PPE (gloves, goggles) .

- Toxicity : Limited data available, but assume acute toxicity (H302, H315) and handle in a fume hood .

Advanced Questions

Q. How can reaction conditions be optimized for higher yield?

- Catalyst Screening : Test Pd(OAc)₂, Pd(PPh₃)₄, or XPhos-based catalysts to compare turnover efficiency .

- Solvent Effects : Replace DMSO with THF or dioxane to reduce side reactions.

- Temperature Control : Lower temperatures (70–80°C) may improve selectivity for sterically hindered substrates.

- Additives : Include phase-transfer catalysts (e.g., 18-crown-6) to enhance boron reagent solubility .

Q. How does catalyst choice affect cross-coupling efficiency?

- Pd(dppf)Cl₂ : Effective for aryl bromides but may require higher catalyst loading (0.1–0.2 eq) .

- Pd(PPh₃)₄ : Suitable for milder conditions but prone to deactivation in polar solvents.

- Ligand Effects : Bulky ligands (e.g., SPhos) improve stability in Suzuki-Miyaura couplings with electron-deficient partners .

Q. What are common analytical challenges in structural confirmation?

- Crystallography : Difficulty in growing single crystals due to the compound’s oily nature. Use vapor diffusion with hexane/ether for crystallization. SHELX software aids in refining X-ray data .

- NMR Ambiguities : Overlapping peaks in the dihydroisoquinoline region (δ 2.8–4.6 ppm). Apply 2D NMR (COSY, HSQC) to resolve assignments .

- Boronate Stability : Monitor for hydrolysis (e.g., 11B NMR to confirm intact dioxaborolane rings) .

Q. How can computational methods like DFT contribute to understanding reactivity?

- Reaction Mechanism : DFT studies (e.g., Gaussian software) model transition states in Miyaura borylation, identifying rate-limiting steps (e.g., oxidative addition of Pd to C–Br bond) .

- Electronic Effects : Calculate Fukui indices to predict regioselectivity in cross-couplings .

- Crystal Packing : Use Mercury software to analyze non-covalent interactions (e.g., C–H⋯O) influencing crystallinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。